[(3-Methoxyphenyl)methylidene](triphenyl)-lambda~5~-phosphane
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Overview
Description
(3-Methoxyphenyl)methylidene-lambda~5~-phosphane is an organophosphorus compound that belongs to the class of tertiary phosphines. This compound is characterized by the presence of a phosphorus atom bonded to three phenyl groups and a methoxy-substituted phenylmethylidene group. It is known for its applications in various fields of chemistry, particularly in catalysis and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)methylidene-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a suitable methoxy-substituted benzylidene precursor. One common method is the reaction of triphenylphosphine with 3-methoxybenzylidene chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of (3-Methoxyphenyl)methylidene-lambda~5~-phosphane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)methylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
(3-Methoxyphenyl)methylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)methylidene-lambda~5~-phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom in the compound can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic cycles. The methoxy-substituted phenylmethylidene group can also participate in electronic interactions, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
Methylenetriphenylphosphorane: Another phosphorus ylide used in Wittig reactions.
Triphenylphosphine: A widely used ligand in transition metal catalysis.
(Chloromethylene)triphenylphosphorane: A related compound with a chlorine substituent.
Uniqueness
(3-Methoxyphenyl)methylidene-lambda~5~-phosphane is unique due to the presence of the methoxy-substituted phenylmethylidene group, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit different reactivity and selectivity compared to other similar compounds, making it valuable in specific catalytic and synthetic applications .
Properties
CAS No. |
64970-91-8 |
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Molecular Formula |
C26H23OP |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(3-methoxyphenyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C26H23OP/c1-27-23-13-11-12-22(20-23)21-28(24-14-5-2-6-15-24,25-16-7-3-8-17-25)26-18-9-4-10-19-26/h2-21H,1H3 |
InChI Key |
AKWZUPXOIOGYDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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